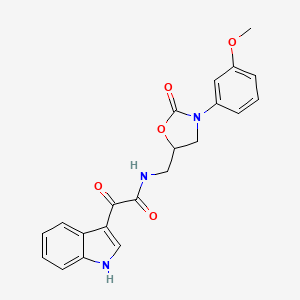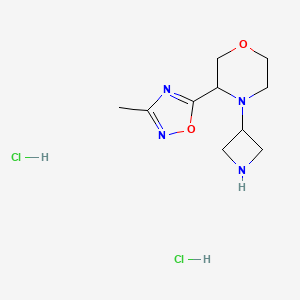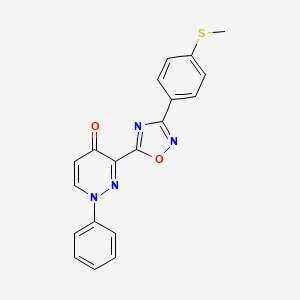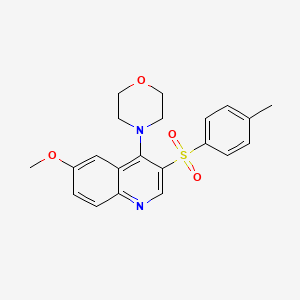![molecular formula C17H15FN2O3S2 B2838885 N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-49-1](/img/structure/B2838885.png)
N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole ring, the introduction of the 4-fluorophenylsulfonyl group, and the attachment of the butanamide . The exact methods would depend on the specific reactions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the 4-fluorophenylsulfonyl group, and the butanamide . These groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the benzothiazole ring could confer aromaticity, while the 4-fluorophenylsulfonyl group could affect its reactivity .Applications De Recherche Scientifique
Synthesis and Characterization
Research has been conducted on the preparation and characterization of benzo[d]thiazol-2-yl derivatives, focusing on their synthesis through reactions that yield high-quality compounds. These compounds are fully analyzed and characterized using various spectroscopic methods, such as 1H, 13C NMR, UV, IR, and mass spectrometry, to determine their structure and properties (Manolov, Ivanov, & Bojilov, 2021).
Biological Applications
The synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has introduced novel cyclic sulfonamide structures. These compounds have been explored for their potential in biological applications, including as histamine H3 receptor antagonists, showcasing their utility in developing therapeutic agents (Greig, Tozer, & Wright, 2001).
Antimicrobial and Antitubercular Agents
Novel sulfonyl derivatives containing the benzo[d]thiazol-2-yl moiety have been synthesized and assessed for their antimicrobial and antitubercular activities. These compounds exhibit moderate to significant activity against bacterial and fungal strains, as well as Mycobacterium tuberculosis, highlighting their potential as antimicrobial and antitubercular agents (Kumar, Prasad, & Chandrashekar, 2013).
Antiproliferative Activity
The antiproliferative activity of benzo[d]thiazol-2-yl derivatives has been evaluated against various human cancer cell lines. Some derivatives have shown potent antiproliferative activity, making them candidates for further investigation as anticancer agents. This research indicates the potential of these compounds in cancer treatment strategies (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).
Anticonvulsant Activity
The anticonvulsant potential of benzothiazole coupled sulfonamide derivatives has been explored, with some compounds exhibiting significant activity in maximal electroshock (MES) models. These findings suggest their utility in developing new treatments for convulsive disorders, underlining the importance of the benzo[d]thiazol-2-yl scaffold in medicinal chemistry (Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019).
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h1-2,4-5,7-10H,3,6,11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQULOVKLBHYSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-nitrophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2838803.png)
![4-[(4-Bromophenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2838804.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide](/img/structure/B2838805.png)
![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2838808.png)
![N-(4-(dimethylamino)phenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2838810.png)
![2-[4-(5-phenyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2838812.png)
![2-[4-(4-fluorophenyl)piperazino]-N-(4-methoxybenzyl)acetamide](/img/structure/B2838813.png)

![2-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-3-nitropyridine](/img/structure/B2838816.png)

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2838819.png)


